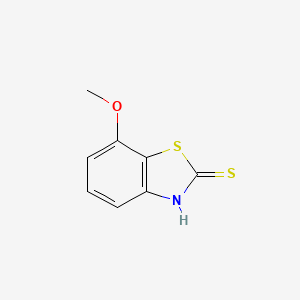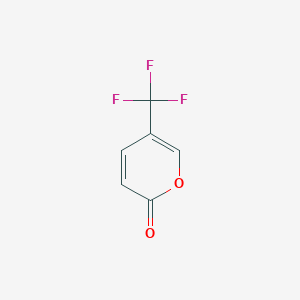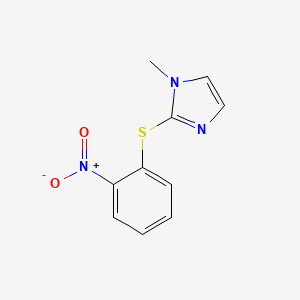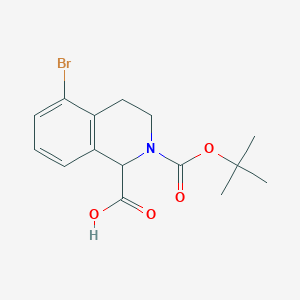
7-methoxy-1,3-benzothiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.
4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.
Benzothiazole-2-thiol: Similar structure but without the methoxy group.
Uniqueness
7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C8H7NOS2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
7-methoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |
Clave InChI |
FIDWAAQFVRHGAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)

![8-Oxabicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B8699428.png)






![5-Methylaminomethylthieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B8699475.png)


![N-[2-amino-4-chloro-6-[[4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B8699487.png)
